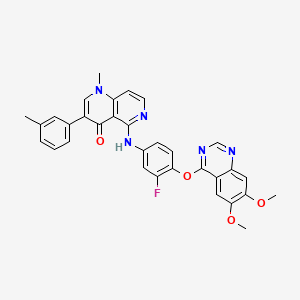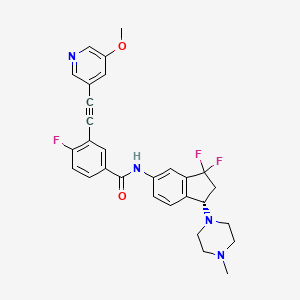
H-Gly-Lys-Val-Leu-Ser-Lys-Ile-Phe-Gly-Asn-Lys-Glu-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “H-Gly-Lys-Val-Leu-Ser-Lys-Ile-Phe-Gly-Asn-Lys-Glu-OH” is a peptide composed of a sequence of amino acids: glycine, lysine, valine, leucine, serine, lysine, isoleucine, phenylalanine, glycine, asparagine, lysine, and glutamic acid. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “H-Gly-Lys-Val-Leu-Ser-Lys-Ile-Phe-Gly-Asn-Lys-Glu-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for specific sequences that are challenging to synthesize using SPPS.
Chemical Reactions Analysis
Types of Reactions
Peptides like “H-Gly-Lys-Val-Leu-Ser-Lys-Ile-Phe-Gly-Asn-Lys-Glu-OH” can undergo various chemical reactions, including:
Oxidation: Oxidative reactions can modify specific amino acids, such as methionine and cysteine.
Reduction: Reduction reactions can break disulfide bonds between cysteine residues.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Carbodiimides for coupling reactions, protecting groups like Fmoc and Boc.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
Scientific Research Applications
Peptides like “H-Gly-Lys-Val-Leu-Ser-Lys-Ile-Phe-Gly-Asn-Lys-Glu-OH” have diverse applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and as catalysts in certain reactions.
Biology: Serve as signaling molecules, hormones, and enzyme substrates.
Medicine: Employed in drug development, particularly in designing peptide-based therapeutics for diseases like cancer and diabetes.
Industry: Utilized in the production of cosmetics, food additives, and as components in biochemical assays.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. Generally, peptides interact with cellular receptors or enzymes, triggering a cascade of biochemical events. For example, they may bind to G-protein-coupled receptors (GPCRs) or inhibit specific enzymes, leading to altered cellular functions. The molecular targets and pathways involved vary widely based on the peptide’s role and application.
Comparison with Similar Compounds
Similar Compounds
H-Gly-Lys-Val-Leu-Ser-Lys-Ile-Phe-Gly-Asn-Lys-Glu-OH: is similar to other peptides with sequences that include glycine, lysine, valine, leucine, serine, isoleucine, phenylalanine, asparagine, and glutamic acid.
H-SER-ILE-ILE-ASN-PHE-GLU-LYS-LEU-OH: Another peptide with a similar sequence but different arrangement of amino acids.
Uniqueness
The uniqueness of “this compound” lies in its specific sequence, which determines its biological activity and potential applications. The arrangement of amino acids influences the peptide’s structure, stability, and interaction with biological targets, making it distinct from other peptides.
Properties
Molecular Formula |
C60H102N16O17 |
|---|---|
Molecular Weight |
1319.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C60H102N16O17/c1-7-35(6)50(76-54(86)39(21-13-16-26-63)70-57(89)44(32-77)74-55(87)41(27-33(2)3)72-58(90)49(34(4)5)75-53(85)37(19-11-14-24-61)67-46(79)30-64)59(91)73-42(28-36-17-9-8-10-18-36)51(83)66-31-47(80)68-43(29-45(65)78)56(88)69-38(20-12-15-25-62)52(84)71-40(60(92)93)22-23-48(81)82/h8-10,17-18,33-35,37-44,49-50,77H,7,11-16,19-32,61-64H2,1-6H3,(H2,65,78)(H,66,83)(H,67,79)(H,68,80)(H,69,88)(H,70,89)(H,71,84)(H,72,90)(H,73,91)(H,74,87)(H,75,85)(H,76,86)(H,81,82)(H,92,93)/t35-,37-,38-,39-,40-,41-,42-,43-,44-,49-,50-/m0/s1 |
InChI Key |
KQLQBMFCYITTQS-HRINEXGESA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-chloro-4-fluorophenyl)-1-[2-(3-methylphenyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B12367007.png)
![N-[2-(4-chlorophenoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B12367017.png)






![2-[(6-phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B12367056.png)
![(2S)-N-[(2S)-6-amino-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-1-[2-(4-hydroxyphenyl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B12367058.png)


